(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione
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Overview
Description
(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a nitro-substituted benzodioxole ring and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic medium.
Substitution: Electrophilic reagents, solvents like dichloromethane or chloroform.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Oxides: Formed by the oxidation of the compound.
Substituted benzodioxoles: Formed by electrophilic substitution reactions.
Scientific Research Applications
(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate enzyme activity and signaling pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione: Unique due to its specific structural arrangement and functional groups.
Other nitro-substituted benzodioxoles: Share similar structural features but differ in their biological activities and applications.
Imidazolidine-2,4-dione derivatives: Exhibit varying chemical reactivity and biological properties based on their substituents.
Uniqueness
The uniqueness of This compound lies in its combination of a nitro-substituted benzodioxole ring and an imidazolidine-2,4-dione moiety, which imparts distinct chemical and biological properties. This compound’s versatility makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C11H7N3O6 |
---|---|
Molecular Weight |
277.19 g/mol |
IUPAC Name |
(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H7N3O6/c15-10-6(12-11(16)13-10)1-5-2-8-9(20-4-19-8)3-7(5)14(17)18/h1-3H,4H2,(H2,12,13,15,16)/b6-1- |
InChI Key |
OHRZGKAPNHFJMD-BHQIHCQQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)NC(=O)N3)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=O)N3)[N+](=O)[O-] |
Origin of Product |
United States |
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